Cas no 609-13-2 (Ethyl 2-bromo-3-oxobutanoate)
Ethyl 2-bromo-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-bromo-3-oxobutanoate
- Butanoic acid, 2-bromo-3-oxo-, ethyl ester
- ethyl 2-acetyl-2-bromoacetate
- 2-Bromo-3-oxobutyric acid ethyl ester
- 2-Bromo-3-oxo-butyric acid ethyl ester
- D97591
- SB37913
- 2-bromoacetoacetic acid ethyl ester
- NS-02311
- 2-Bromo-3-oxo-butyric acid ethyl ester; 2-Bromo-3-oxobutanoic acid ethyl ester; Ethyl 2-bromo-3-oxobutanoate; Ethyl 2-bromo-3-oxobutyrate; Ethyl 2-bromoacetoacetate; Ethyl alpha-bromoacetoacetate
- SY344859
- MFCD18800848
- Ethyl-alpha-Bromoacetoacetate
- DB-014007
- Ethyl 2-Bromo-3-oxobutanoate (>80%)
- SCHEMBL469732
- AKOS015997298
- NGJKQTAWMMZMEL-UHFFFAOYSA-N
- CS-0199180
- 609-13-2
- 84911-18-2
- ethyl2-bromo-3-oxobutanoate
-
- MDL: MFCD18800848
- Inchi: 1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
- InChI Key: NGJKQTAWMMZMEL-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C(=O)OCC
Computed Properties
- Exact Mass: 207.97347
- Monoisotopic Mass: 207.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.4294
- Boiling Point: 231.6 °C at 760 mmHg
- Flash Point: 93.9 °C
- Refractive Index: 1.4630 (estimate)
- PSA: 43.37
Ethyl 2-bromo-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0386-1g |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0386-5g |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 97% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0386-500mg |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 97% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0386-250mg |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| TRC | E903198-1g |
Ethyl 2-Bromo-3-oxobutanoate |
609-13-2 | 1g |
1200.00 | 2021-08-13 | ||
| TRC | E759120-1g |
Ethyl 2-Bromo-3-oxobutanoate (>80%) |
609-13-2 | 1g |
$ 1378.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 150335-5g |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 90% | 5g |
6354.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 150335-1g |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 90% | 1g |
2177.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN203-50mg |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 95+% | 50mg |
141.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN203-200mg |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 95+% | 200mg |
330.0CNY | 2021-07-13 |
Ethyl 2-bromo-3-oxobutanoate Suppliers
Ethyl 2-bromo-3-oxobutanoate Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Ethyl 2-bromo-3-oxobutanoate
Ethyl 2-bromo-3-oxobutanoate (CAS No. 609-13-2): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 2-bromo-3-oxobutanoate (CAS No. 609-13-2) is a significant compound in the realm of organic synthesis, playing a pivotal role as an intermediate in the development of various pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features, comprising a brominated ester functionality, make it a valuable building block for synthetic chemists. This article delves into the properties, applications, and recent advancements involving Ethyl 2-bromo-3-oxobutanoate, highlighting its importance in contemporary chemical research.
The molecular structure of Ethyl 2-bromo-3-oxobutanoate consists of a four-carbon chain with a bromine atom at the second position and an ester group at the third position. This configuration endows the compound with high reactivity, making it suitable for diverse chemical transformations. The presence of the bromine atom allows for nucleophilic substitution reactions, while the ester group facilitates condensation and hydrolysis reactions. These characteristics have made Ethyl 2-bromo-3-oxobutanoate a cornerstone in synthetic organic chemistry.
In recent years, Ethyl 2-bromo-3-oxobutanoate has garnered attention for its applications in pharmaceutical synthesis. One notable area is its use in the preparation of active pharmaceutical ingredients (APIs). For instance, it serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The bromine atom in Ethyl 2-bromo-3-oxobutanoate can be selectively modified to introduce various functional groups, enabling the construction of complex molecular architectures essential for drug design.
Moreover, the compound has found utility in agrochemical formulations. Its reactivity allows for the development of novel pesticides and herbicides with improved efficacy and environmental compatibility. Researchers have leveraged the bromine substituent to create derivatives that exhibit potent biological activity against pests while minimizing ecological impact. This aligns with the growing demand for sustainable agricultural practices globally.
The role of Ethyl 2-bromo-3-oxobutanoate extends beyond pharmaceuticals and agrochemicals into specialty chemicals. It is widely used in polymer synthesis, where it acts as a monomer or crosslinking agent to produce high-performance materials. These materials find applications in industries ranging from automotive to electronics, benefiting from the compound's ability to enhance material properties such as strength and thermal stability.
Recent studies have also explored the use of Ethyl 2-bromo-3-oxobutanoate in catalytic processes. Its unique reactivity profile makes it an effective ligand or co-catalyst in various organic transformations. For example, it has been employed in transition metal-catalyzed reactions to achieve high yields and selectivity. Such advancements underscore its importance in developing greener and more efficient synthetic methodologies.
The chemical industry continues to innovate using Ethyl 2-bromo-3-oxobutanoate as a key intermediate. Innovations in process optimization and green chemistry have further enhanced its utility, reducing waste and energy consumption during production. These efforts are crucial for meeting global sustainability goals while maintaining high standards of product quality.
In conclusion, Ethyl 2-bromo-3-oxobutanoate (CAS No. 609-13-2) is a multifaceted compound with broad applications across multiple industries. Its versatility stems from its structural features, which enable diverse chemical transformations essential for pharmaceuticals, agrochemicals, specialty chemicals, and catalysis. As research progresses, the potential uses of this compound are likely to expand further, reinforcing its significance in modern chemical synthesis.
609-13-2 (Ethyl 2-bromo-3-oxobutanoate) Related Products
- 89415-67-8(2,2-Dibromo-3-oxo-butyric Acid ethyl ester)
- 649736-95-8(Hexanoic acid, 2-bromo-5,5-dimethyl-3-oxo-, ethyl ester)
- 84911-18-2(2-bromo-3-oxo-butyric acid ethyl ester)
- 533-68-6(DL-Ethyl 2-bromobutyrate)
- 36187-69-6(Ethyl 4-Bromo-3-oxopentanoate)
- 1192-50-3(3-bromooxolane-2,4-dione)
- 42115-48-0(Butanoic acid,2-bromo-, butyl ester)
- 648432-78-4(2-Butanone, 4-(acetyloxy)-3-bromo-)
- 5459-97-2(propyl 2-bromobutanoate)
- 3600-18-8(Methyl 2-bromo-3-oxobutanoate)